5-ethoxy-1H-benzimidazole-2-sulfonic acid
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Overview
Description
5-ethoxy-1H-benzimidazole-2-sulfonic acid is a chemical compound with the molecular formula C9H10N2O4S. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound.
Biochemical Analysis
Biochemical Properties
Benzimidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . They are structural isosteres of naturally occurring nucleotides, which allows them to easily interact with the biopolymers of living systems .
Cellular Effects
Benzimidazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzimidazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-1H-benzimidazole-2-sulfonic acid typically involves the reaction of 5-ethoxybenzimidazole with sulfuric acid. The reaction conditions often include heating the mixture to a specific temperature to facilitate the sulfonation process. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography, is common to achieve high purity levels required for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-ethoxy-1H-benzimidazole-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide or other reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
5-ethoxy-1H-benzimidazole-2-sulfonic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-ethoxy-1H-benzimidazole-2-sulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonic acid group plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 5-methoxy-1H-benzimidazole-2-sulfonic acid
- 2-phenyl-5-benzimidazole sulfonic acid
- 6-ethoxy-1H-benzimidazole-2-sulfonic acid
Uniqueness
5-ethoxy-1H-benzimidazole-2-sulfonic acid is unique due to its specific ethoxy substitution, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
6-ethoxy-1H-benzimidazole-2-sulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4S/c1-2-15-6-3-4-7-8(5-6)11-9(10-7)16(12,13)14/h3-5H,2H2,1H3,(H,10,11)(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBCFDFJDUTQLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)S(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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